molecular formula C31H32O4 B1588969 2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol] CAS No. 20837-68-7

2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol]

Cat. No.: B1588969
CAS No.: 20837-68-7
M. Wt: 468.6 g/mol
InChI Key: KYOZIVFRHLSSKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol] is a chemical compound with the molecular formula C₃₄H₃₄O₄ and a molecular weight of 468.58 g/mol[_{{{CITATION{{{1{CAS 20837-68-7 2,2'-Methylenebis [6- (2-hydroxy-5-methylbenzyl)-p ...](https://materials.alfachemic.com/product/2-2-methylenebis-6-2-hydroxy-5-methylbenzyl-p-cas-20837-68-7-12230.html). It is also known by its CAS number 20837-68-7[{{{CITATION{{{_1{CAS 20837-68-7 2,2'-Methylenebis 6- (2-hydroxy-5-methylbenzyl)-p .... This compound is a bisphenol, meaning it contains two phenolic groups, and is used in various industrial applications, particularly in the production of high-performance polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a condensation reaction between 2-hydroxy-5-methylbenzaldehyde and p-cresol in the presence of a strong acid catalyst such as hydrochloric acid[_{{{CITATION{{{2{Alfa Chemistry Materials 2,2'-Methylenebis6-(2-hydroxy-5-methylbenzyl ...[{{{CITATION{{{_3{2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol] - Biosynth](https://www.biosynth.com/p/FM62776/20837-68-7-22-methylenebis6-2-hydroxy-5-methylbe). The reaction typically involves heating the reactants under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of 2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol] is carried out in large reactors with continuous monitoring of temperature and pH to optimize yield and purity. The process may also involve the use of solvent systems to facilitate the reaction and subsequent purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the phenolic groups.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the phenolic groups can lead to the formation of quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can produce dihydroxy derivatives.

  • Substitution: Substitution reactions can result in the formation of alkylated or acylated derivatives.

Scientific Research Applications

2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol] is used in various scientific research applications, including:

  • Chemistry: It serves as a monomer in the production of high-performance polymers, such as polyimides and polyesters.

  • Biology: The compound can be used as a building block for the synthesis of biologically active molecules.

  • Industry: It is used in the manufacture of advanced materials with improved mechanical and thermal properties.

Mechanism of Action

The mechanism by which 2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol] exerts its effects depends on its specific application. In polymer chemistry, it acts as a cross-linking agent, enhancing the structural integrity and thermal stability of the resulting materials. The molecular targets and pathways involved include the formation of covalent bonds between polymer chains, leading to the creation of robust networks.

Comparison with Similar Compounds

  • Bisphenol A (BPA)

  • Bisphenol S (BPS)

  • Bisphenol F (BPF)

Uniqueness: 2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol] is unique in its structure, containing two hydroxyl groups on the benzyl rings, which provide enhanced reactivity and versatility compared to other bisphenols. This structural feature allows for the formation of more stable and high-performance polymers.

Properties

IUPAC Name

2-[[2-hydroxy-3-[(2-hydroxy-5-methylphenyl)methyl]-5-methylphenyl]methyl]-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32O4/c1-18-5-7-28(32)22(9-18)15-24-11-20(3)13-26(30(24)34)17-27-14-21(4)12-25(31(27)35)16-23-10-19(2)6-8-29(23)33/h5-14,32-35H,15-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOZIVFRHLSSKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)CC2=C(C(=CC(=C2)C)CC3=CC(=CC(=C3O)CC4=C(C=CC(=C4)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452845
Record name 2,2'-{Methylenebis[(2-hydroxy-5-methyl-3,1-phenylene)methylene]}bis(4-methylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20837-68-7
Record name 2,2'-{Methylenebis[(2-hydroxy-5-methyl-3,1-phenylene)methylene]}bis(4-methylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol]
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol]
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol]
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol]
Reactant of Route 5
Reactant of Route 5
2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol]
Reactant of Route 6
Reactant of Route 6
2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.